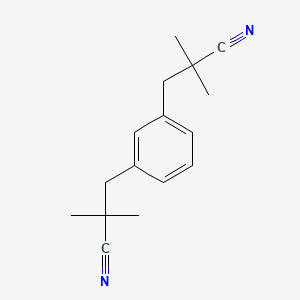

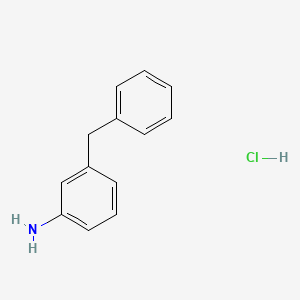

4-溴-6-甲氧基-1,5-萘啶-3-羧酸乙酯

描述

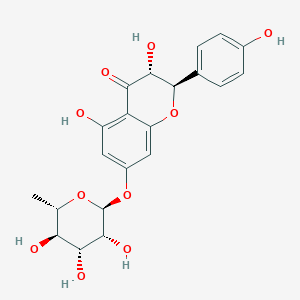

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It has been utilized in the preparation of ethyl canthin-6-one-1-carboxylates through a three-step synthesis involving Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation reactions . This compound's derivatives have potential applications in medicinal chemistry due to their structural complexity and functional group diversity.

Synthesis Analysis

The synthesis of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate and its analogs involves a non-classical approach that constructs the central pyrrole ring B using Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling . This method provides a versatile route to a variety of canthinone derivatives, which are of interest due to their biological activities. The synthesis process is characterized by its efficiency and the high yields of the final products.

Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate has not been directly studied in the provided papers. However, related compounds have been characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the overall molecular geometry . These studies are crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed C-N coupling, which are essential for the synthesis of canthinone derivatives . Additionally, the compound's bromo and methoxy groups are likely to be involved in further substitution reactions, as seen in the synthesis of related naphthyridine derivatives . These reactions expand the chemical diversity of the compound and enable the synthesis of a wide range of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate are not explicitly detailed in the provided papers. However, properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the molecule and the properties of similar compounds. For instance, the presence of an ester group suggests that the compound would have moderate solubility in organic solvents . The bromo and methoxy substituents may also influence the compound's reactivity and its interaction with other chemical entities.

科学研究应用

合成和表征

4-溴-6-甲氧基-1,5-萘啶-3-羧酸乙酯已用于各种合成工艺中。例如,它被用于通过非经典方法三步合成乙基Canthinone-1-羧酸酯,重点是使用Pd催化的Suzuki-Miyaura偶联和Cu催化的C-N偶联构建中心吡咯 (Ioannidou等人,2011)。此外,还强调了其在晶体和分子结构研究中的作用,其晶体和分子结构通过单晶X射线衍射数据得到报道和证实 (Kaur等人,2012)。

药理学研究

4-溴-6-甲氧基-1,5-萘啶-3-羧酸乙酯也是药理学研究中的关键化合物。一项研究报道了从该化合物制备了几种N4-取代的2-甲氧基(和2-羟基)-1,5-萘啶-4-胺,尽管这些衍生物在初步体内筛选试验中未显示出显着的抗疟活性 (Barlin和Tan,1984)。此外,该化合物在合成具有神经保护特性的新型乙酰胆碱酯酶抑制剂中发挥了作用,例如Tacrine衍生物ITH4012 (Orozco等人,2004)。

化学合成和转化

在化学合成中,该化合物已用于开发各种杂环系统。例如,对萘啶的研究已使用它来合成4-取代和6-取代的1,6-萘啶-5(6H)-酮 (Balogh等人,2009)。此外,它还参与了呋喃衍生物的合成,展示了其在有机合成中的多功能性 (Horaguchi等人,1983)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

未来方向

The synthesis, reactivity, and applications of 1,5-naphthyridine derivatives have been a focus of research in the last 18 years . Given their significant importance in the field of medicinal chemistry and the variety of biological activities they exhibit, it is likely that future research will continue to explore new synthetic strategies, investigate their reactivity in more detail, and discover new applications for these compounds .

属性

IUPAC Name |

ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c1-3-18-12(16)7-6-14-8-4-5-9(17-2)15-11(8)10(7)13/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIRJHCVVKYTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738384 | |

| Record name | Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate | |

CAS RN |

724788-64-1 | |

| Record name | Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)

![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)

![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)